molecular formula C8H6Cl2O2 B1601392 2,2-Dichloro-1-(3-hydroxyphenyl)ethanone CAS No. 85299-04-3

2,2-Dichloro-1-(3-hydroxyphenyl)ethanone

Cat. No.: B1601392
CAS No.: 85299-04-3
M. Wt: 205.03 g/mol
InChI Key: RKNCCFJWELIYBJ-UHFFFAOYSA-N
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Description

Multi-Step Approaches to the Dichloroethanone Moiety

A primary route to synthesizing 2,2-dichloro-1-(3-hydroxyphenyl)ethanone involves the progressive chlorination of 3-hydroxyacetophenone. This process can be viewed as a multi-step sequence, even if performed in a single reaction vessel, as it proceeds through a monochlorinated intermediate.

The direct chlorination of aryl ketones at the alpha-carbon position is a well-established transformation. Sulfuryl chloride (SO₂Cl₂) is a commonly employed reagent for the α-chlorination of ketones. google.comgoogleapis.comnih.gov The reaction with 3-hydroxyacetophenone is typically performed in a suitable solvent. While chlorinated solvents like dichloromethane (B109758) (DCM) have been traditionally used, alternative solvents such as toluene (B28343) have been explored to reduce chlorinated waste. google.comgoogle.com

The reaction mechanism involves the enol or enolate form of the ketone attacking the chlorinating agent. The initial step is the formation of the monochlorinated species, 2-chloro-1-(3-hydroxyphenyl)ethanone. nih.gov Subsequent reaction leads to the desired this compound. In fact, the formation of this dichloro-compound is often observed as a byproduct in syntheses targeting the monochlorinated analogue. google.comgoogleapis.comgoogle.com To favor the formation of the dichloro-product, reaction conditions can be manipulated, for instance, by adjusting the stoichiometry of the chlorinating agent. Using more than two equivalents of sulfuryl chloride would theoretically drive the reaction towards double chlorination.

A potential side reaction is the chlorination of the activated aromatic ring itself, although the use of reagents like sulfuryl chloride generally favors alpha-chlorination of the ketone. googleapis.com The choice of solvent can also influence the product distribution; for example, the use of toluene as a solvent has been reported to reduce the amount of sidechain double chlorination compared to other solvents. google.comgoogle.com

Table 1: Reactants and Conditions for Dichlorination of 3-Hydroxyacetophenone

Reactant/ReagentRoleMolar Ratio (Theoretical)Notes
3-HydroxyacetophenoneStarting Material1 equivalentThe substrate for chlorination. nih.gov
Sulfuryl Chloride (SO₂Cl₂)Chlorinating Agent> 2 equivalentsAdded to favor dichlorination. google.comgoogleapis.com
Toluene or DichloromethaneSolventN/AToluene may reduce byproducts. google.comgoogle.com
MethanolModerator (optional)1-10 equivalentsCan be used to moderate reactivity. google.com

One-Pot Reaction Protocols

A one-pot synthesis is a strategy that aims to improve efficiency by combining multiple reaction steps in a single reactor without isolating intermediate compounds. While a specific, documented one-pot protocol for this compound from a simpler precursor is not prominently described in the reviewed literature, the concept can be applied.

For instance, a hypothetical one-pot synthesis could involve the Friedel-Crafts acylation of phenol (B47542) with a protected hydroxyl group, followed by in-situ deprotection and subsequent double chlorination. However, Friedel-Crafts reactions on phenols can be complex, potentially leading to a mixture of ortho and para isomers, and the Lewis acid catalyst can coordinate with the hydroxyl group, deactivating the ring. stackexchange.comresearchgate.net

A more feasible one-pot approach builds directly upon the multi-step chlorination. By carefully controlling the reaction conditions (e.g., temperature, reagent addition sequence, and stoichiometry) in a single vessel, one could guide the reaction from 3-hydroxyacetophenone through the monochloro-intermediate to the final dichloro-product without intermittent workup and purification. Such processes are prized in industrial chemistry for their atom economy, reduced solvent waste, and time savings. scielo.br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-1-(3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNCCFJWELIYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514093
Record name 2,2-Dichloro-1-(3-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85299-04-3
Record name 2,2-Dichloro-1-(3-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Monitoring and Purity Assessment in Synthesis

Application of Thin Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of the chlorination reaction in real-time. libretexts.org It allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of products. rsc.org In the synthesis of chlorinated acetophenones, a sample (aliquot) can be withdrawn from the reaction mixture, diluted, and spotted on a TLC plate. nih.govlibretexts.org

A typical TLC setup for this reaction would involve a silica (B1680970) gel plate as the stationary phase, which is effective for separating moderately polar compounds like acetophenone (B1666503) derivatives. studyraid.comsilicycle.com The mobile phase, or eluent, would be a mixture of solvents, with the polarity adjusted to achieve good separation of the spots. A common starting eluent for acetophenones is a mixture of hexane (B92381) and ethyl acetate. studyraid.com By varying the ratio, the retention factor (Rf) of each component can be optimized. silicycle.com

The progress of the reaction is observed by comparing the spots from the reaction mixture lane to reference lanes containing the starting material (3-hydroxyacetophenone) and potentially the isolated monochloro-intermediate. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while new spots for the mono- and di-chlorinated products will appear and intensify. The product, this compound, is expected to be less polar than the starting material and the monochloro-intermediate due to the replacement of α-hydrogens with chlorine atoms, and thus should have a higher Rf value. Visualization can be achieved using a UV lamp (254 nm), as the aromatic ring will quench the fluorescence of the indicator in the TLC plate, causing the spots to appear dark. libretexts.orgstudyraid.com

Table 2: Illustrative TLC Monitoring of the Dichlorination of 3-Hydroxyacetophenone

CompoundExpected PolarityExpected Rf Value (Relative)Visualization
3-Hydroxyacetophenone (Starting Material)HighestLowDark spot under UV light
2-Chloro-1-(3-hydroxyphenyl)ethanone (Intermediate)MediumMediumDark spot under UV light
This compound (Product)LowestHighDark spot under UV light

Influence of Solvent Systems on Reaction Outcome and Selectivity

Chromatographic Techniques for Product Isolation and Purification

Following the completion of the reaction, as determined by TLC, the crude product mixture must be purified to isolate this compound. Flash column chromatography is the most common and effective method for this purification on a laboratory scale. orgsyn.org

The principle of column chromatography is similar to TLC, but on a larger scale. The crude mixture is loaded onto the top of a column packed with a stationary phase, typically silica gel. orgsyn.org A solvent system (eluent), often similar in composition to the one optimized for TLC, is then passed through the column under pressure. silicycle.com

The components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary and mobile phases. The least polar compounds elute first, followed by progressively more polar compounds. In this case, the desired this compound would be expected to elute before the monochloro-intermediate and any unreacted 3-hydroxyacetophenone. google.com

Fractions are collected sequentially as the eluent exits the column. Each fraction is then analyzed by TLC to determine its composition. Fractions containing the pure desired product are combined, and the solvent is removed by rotary evaporation to yield the purified this compound. orgsyn.org For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is often employed, typically using a reverse-phase C18 column. google.com

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The analysis of 2,2-dichloro-1-(3-hydroxyphenyl)ethanone would reveal characteristic vibrational frequencies corresponding to its key structural features.

Based on the analysis of the related compound 2-chloro-1-(3-hydroxyphenyl)ethanone, which exhibits characteristic peaks at 3400 cm⁻¹ (Ar-OH, broad), 1789 cm⁻¹ (C=O stretching), and various C-H and C=C stretching and bending frequencies, a predictive FTIR data table for the title compound can be compiled. nih.gov The presence of an additional chlorine atom is expected to influence the vibrational frequencies, particularly those associated with the α-carbon.

Functional Group Predicted Vibrational Mode **Expected Wavenumber (cm⁻¹) **Notes
Phenolic HydroxylO-H Stretch3500-3300 (broad)The broadness is indicative of intermolecular hydrogen bonding.
CarbonylC=O Stretch1700-1680The position is characteristic of an α,α-dihalo-ketone, potentially shifted to a slightly lower wavenumber compared to the monochloro analog due to the electronic effect of the two chlorine atoms.
Aromatic RingC=C Stretch1600-1450Multiple bands are expected, typical for aromatic systems.
DichloromethylC-H Stretch~2990This peak might be weak.
DichloromethylC-Cl Stretch850-750Two distinct C-Cl stretching bands may be observed.
Aromatic C-HC-H Bending (out-of-plane)900-690The substitution pattern on the benzene (B151609) ring will determine the exact positions of these bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the precise assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy reveals the chemical environment of each proton in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the proton on the dichloromethyl group.

In the ¹H NMR spectrum of the analogous 2-chloro-1-(3-hydroxyphenyl)ethanone, the methylene (B1212753) protons (-CH₂Cl) appear as a singlet at 4.7 ppm, and the aromatic protons resonate in the range of 7.14-7.51 ppm. nih.gov For the dichloro-derivative, the single proton of the -CHCl₂ group is expected to appear as a singlet at a significantly downfield shifted position due to the strong deshielding effect of the two chlorine atoms.

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Phenolic -OH5.0-8.0Singlet (broad)The chemical shift is concentration and solvent dependent.
-CHCl₂6.5-7.0SingletThe strong electron-withdrawing effect of two chlorine atoms and the adjacent carbonyl group causes a significant downfield shift.
Aromatic H6.8-7.8MultipletThe four protons on the benzene ring will exhibit complex splitting patterns (doublet, triplet, doublet of doublets) depending on their coupling with each other.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The presence of two chlorine atoms on the α-carbon will have a pronounced effect on its chemical shift, as well as on the carbonyl carbon. The chemical shifts of the aromatic carbons will also be influenced by the hydroxyl and the dichloroacetyl substituents.

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
Carbonyl C=O185-195The presence of two α-chlorine atoms will shift this signal downfield compared to a simple ketone.
Aromatic C-OH155-160The carbon atom attached to the hydroxyl group is expected to be significantly deshielded.
Aromatic C-H115-135The chemical shifts of the aromatic carbons will vary based on their position relative to the substituents.
Aromatic C-C(O)130-140The carbon atom attached to the carbonyl group.
-CHCl₂65-75The carbon atom bonded to two chlorine atoms will be significantly deshielded.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound (C₈H₆Cl₂O₂). The calculated exact mass of this compound is 203.9748 g/mol .

The mass spectrum would also display a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the [M]+, [M+2]+, and [M+4]+ peaks appearing in an approximate ratio of 9:6:1.

The fragmentation pattern in mass spectrometry offers valuable structural information. Key fragmentation pathways for this compound would likely involve:

α-Cleavage: Loss of the ·CHCl₂ radical to form the 3-hydroxybenzoyl cation.

Loss of CO: Subsequent loss of a carbon monoxide molecule from the benzoyl cation.

Cleavage of the C-C bond between the carbonyl and the aromatic ring.

Ion Predicted m/z Identity
[M]⁺204/206/208Molecular ion
[M-Cl]⁺169/171Loss of a chlorine atom
[C₇H₅O₂]⁺1213-Hydroxybenzoyl cation
[C₆H₅O]⁺93Loss of CO from the benzoyl cation
[C₆H₄Cl₂]⁺146/148/150Fragment from cleavage of the C-C bond

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 2-chloro-1-(3-hydroxyphenyl)ethanone and 2,2-dichloro-1-(4-methylphenyl)ethanone, provides a strong basis for understanding its expected solid-state characteristics. nih.govnih.gov For the monochloro analog, 2-chloro-1-(3-hydroxyphenyl)ethanone, the molecule is observed to be nearly planar. nih.govresearchgate.net A similar planarity would be expected for the dichloro-substituted compound, with the main deviation likely involving the chlorine atoms of the dichloroacetyl group.

The crystal system for a related compound, 2,2-dichloro-1-(4-methylphenyl)ethanone, is monoclinic. nih.gov This provides a potential model for the crystallographic properties of this compound.

Table 1: Crystallographic Data for the Related Compound 2,2-Dichloro-1-(4-methylphenyl)ethanone nih.gov

Parameter Value
Chemical Formula C₉H₈Cl₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.650 (5)
b (Å) 9.959 (7)
c (Å) 14.475 (11)
β (°) 92.921 (9)
Volume (ų) 957.4 (12)

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. The primary and most influential of these is hydrogen bonding, driven by the presence of the phenolic hydroxyl group and the carbonyl oxygen.

Based on the analysis of 2-chloro-1-(3-hydroxyphenyl)ethanone, strong O—H⋯O hydrogen bonds are expected to be a dominant feature, likely leading to the formation of inversion-symmetric dimers in the crystal lattice. nih.govresearchgate.net In these dimers, the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. researchgate.net

Table 2: Hirshfeld Surface Analysis of Intermolecular Contacts for the Related Compound 2-Chloro-1-(3-hydroxyphenyl)ethanone researchgate.net

Contact Type Contribution (%)
H···H 26.6
H···O/O···H 23.7
H···Cl/Cl···H 21.2
H···C/C···H 15.7
C···Cl/Cl···C 4.5
C···C 3.0

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are indispensable for assessing the purity of this compound and for identifying and quantifying any impurities or by-products that may be present from its synthesis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Analytical Purity

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for determining the purity of non-volatile compounds. For this compound, an HPLC method would typically utilize a C18 reversed-phase column for separation. researchgate.net

The compound would be detected by both a UV detector, leveraging the chromophoric nature of the phenyl ring, and a mass spectrometer. The mass spectrometer provides highly specific data based on the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. This allows for unambiguous confirmation of the compound's identity and can be used to detect impurities, even at trace levels. mdpi.com The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram. researchgate.net

Table 3: Illustrative HPLC-MS Parameters for Analysis of this compound

Parameter Description
HPLC System
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Gradient of water and acetonitrile (B52724) (both with 0.1% formic acid)
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 10 µL
Detector UV-Vis (e.g., at 254 nm and 280 nm) and Mass Spectrometer
Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Full Scan and/or Selected Ion Monitoring (SIM)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying volatile impurities and by-products that may be present in a sample of this compound. mdpi.com These volatile compounds could originate from the starting materials, reagents, or side reactions during the synthesis.

The synthesis of this compound typically starts from 3-hydroxyacetophenone. nih.gov Potential volatile by-products could include residual starting material, monochlorinated intermediates like 2-chloro-1-(3-hydroxyphenyl)ethanone, or other chlorinated species. nih.govnist.gov In a GC-MS analysis, the sample is vaporized and separated on a capillary column (e.g., HP-5MS) before being detected by a mass spectrometer. mdpi.com The resulting mass spectra of any detected impurities can be compared against spectral libraries, such as the NIST library, for positive identification. mdpi.com

Table 4: Potential Volatile By-products in the Synthesis of this compound Detectable by GC-MS

Compound Molecular Formula Potential Origin
3-Hydroxyacetophenone C₈H₈O₂ nist.gov Unreacted starting material
2-Chloro-1-(3-hydroxyphenyl)ethanone C₈H₇ClO₂ nih.gov Incomplete chlorination intermediate
Dichloromethane (B109758) CH₂Cl₂ Residual solvent from synthesis/workup

Chemical Reactivity and Transformation Mechanisms of 2,2 Dichloro 1 3 Hydroxyphenyl Ethanone

Reactivity of the α,α-Dichloroketone Moiety

The presence of two chlorine atoms on the carbon adjacent to the carbonyl group significantly influences the reactivity of this part of the molecule.

The α-carbon in 2,2-dichloro-1-(3-hydroxyphenyl)ethanone is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the two chlorine atoms. This makes it susceptible to attack by nucleophiles. Such reactions are a cornerstone of the utility of α-haloketones in organic synthesis, as they serve as versatile building blocks for creating a variety of molecular structures. nih.gov

The substitution of the chlorine atoms can proceed in a stepwise manner, and the reaction conditions can often be controlled to favor either mono- or di-substitution products. A wide array of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the formation of α-amino ketones, α-hydroxy ketones, and α-thio ketones, respectively. The general mechanism involves the attack of the nucleophile on the electrophilic α-carbon, leading to the displacement of a chloride ion. nih.gov This process is a classic example of a nucleophilic substitution reaction. libretexts.org

The reactivity of the α-carbon is further enhanced by the presence of the adjacent carbonyl group, which can stabilize the transition state of the substitution reaction. The specific reaction pathway, whether it follows a concerted or stepwise mechanism, can be influenced by factors such as the nature of the nucleophile and the solvent system used. nih.gov For instance, studies on similar systems have shown that the presence of hydrogen bond donors can affect the reaction rates and pathways. nih.gov

The carbonyl group of the α,α-dichloroketone moiety can be reduced to a secondary alcohol. A variety of reducing agents can accomplish this transformation, ranging from simple metal hydrides to more complex catalytic systems. acsgcipr.org The choice of reductant is crucial as it can influence the selectivity of the reaction, particularly in the presence of other reducible functional groups. acsgcipr.org

Commonly used reducing agents include sodium borohydride (B1222165) and lithium aluminum hydride. Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it will typically reduce aldehydes and ketones without affecting other functional groups like esters or amides. youtube.com Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups.

The reduction of α,α-dihalo ketones can also lead to the formation of metal enolate intermediates. wikipedia.org These intermediates can then undergo further reactions, such as cycloadditions, in the presence of suitable reaction partners. wikipedia.org The conditions of the reduction can also be tuned to achieve reductive dehalogenation, yielding either the monohalo ketone or the parent ketone. wikipedia.org Enzymatic reductions have also been explored for α-halo ketones, offering a stereoselective route to the corresponding α-halo alcohols, which are valuable chiral building blocks in organic synthesis. google.com

Table 1: Examples of Reducing Agents for Ketone Reduction

Reducing AgentAbbreviationTypical SubstratesNotes
Sodium BorohydrideNaBH₄Aldehydes, KetonesMild and selective reductant. youtube.com
Lithium Aluminum HydrideLAHAldehydes, Ketones, Esters, Carboxylic Acids, AmidesPowerful, non-selective reducing agent.
Catalytic HydrogenationH₂/Catalyst (e.g., Pd, Pt, Ni)Aldehydes, Ketones, Alkenes, AlkynesThe choice of catalyst can provide selectivity.
Diisobutylaluminum HydrideDIBAL-HEsters, Lactones, NitrilesCan selectively reduce esters to aldehydes at low temperatures.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts another dimension of reactivity to the molecule, allowing for transformations that can protect, activate, or modify this functional group.

The phenolic hydroxyl group is susceptible to oxidation. The ease of oxidation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally increase the ease of oxidation, while electron-withdrawing groups, such as the 2,2-dichloroacetyl group in this case, would be expected to make the phenol (B47542) more resistant to oxidation compared to phenol itself.

Oxidation of phenols can lead to a variety of products, including quinones, which are formed through the loss of two hydrogen atoms and the formation of two new carbonyl groups. The specific outcome of the oxidation depends on the oxidant used and the reaction conditions. Reagents like Fremy's salt (potassium nitrosodisulfonate) or chromic acid are commonly used for the oxidation of phenols.

The phenolic hydroxyl group can be readily derivatized to protect it from unwanted reactions or to activate it for subsequent transformations. nih.gov Protection is often necessary when carrying out reactions on other parts of the molecule that are incompatible with a free hydroxyl group. Common protecting groups for phenols include ethers and esters. scispace.com For example, the hydroxyl group can be converted to a methyl ether by reaction with dimethyl sulfate (B86663) or to a benzyl (B1604629) ether using benzyl bromide. These protecting groups can be later removed under specific conditions to regenerate the phenol. scispace.com

Activation of the phenolic hydroxyl group can be achieved by converting it into a better leaving group, such as a tosylate or triflate. This strategy is often employed to facilitate nucleophilic aromatic substitution reactions, where the hydroxyl group itself is a poor leaving group.

Table 2: Common Protecting Groups for Phenols

Protecting GroupReagent for ProtectionConditions for Deprotection
Methyl EtherDimethyl sulfate (DMS) or Methyl iodide (MeI)Strong acids (e.g., HBr, BBr₃)
Benzyl EtherBenzyl bromide (BnBr) or Benzyl chloride (BnCl)Hydrogenolysis (H₂, Pd/C)
Silyl Ether (e.g., TBDMS)tert-Butyldimethylsilyl chloride (TBDMSCl)Fluoride ion (e.g., TBAF) or acid
Acetate EsterAcetic anhydride (B1165640) or Acetyl chlorideBase (e.g., NaOH) or Acid (e.g., HCl)

Electrophilic Aromatic Substitution Potentials of the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these substitutions is directed by the two existing substituents: the hydroxyl group and the 2,2-dichloroacetyl group.

The hydroxyl group is a powerful activating group and an ortho, para-director. sciencemadness.org This is due to the ability of its lone pair of electrons to donate electron density into the aromatic ring through resonance, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions.

Conversely, the 2,2-dichloroacetyl group is a deactivating group and a meta-director. The carbonyl group is electron-withdrawing through both induction and resonance, pulling electron density out of the ring and making it less nucleophilic. This deactivating effect is more pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group primarily at the positions activated by the hydroxyl group.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The reactivity of this compound is characterized by the presence of multiple reactive sites, namely the carbonyl group, the dichloromethyl group, and the aromatic ring. This multiplicity of reactive centers brings the concepts of regioselectivity and stereoselectivity to the forefront of its chemical transformations. While specific detailed research findings exclusively for this compound are limited in publicly available literature, the principles of its selective reactions can be inferred from the well-established chemistry of α,α-dihalo ketones and related aromatic ketones.

Regioselectivity

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In the context of this compound, this is particularly relevant in nucleophilic substitution reactions and rearrangements.

One of the primary reactions of α-halo ketones is the Favorskii rearrangement, which occurs in the presence of a base. ddugu.ac.inwikipedia.org For α,α-dihalo ketones that can form an enolate, the reaction proceeds through a cyclopropanone (B1606653) intermediate. ddugu.ac.in The subsequent cleavage of the cyclopropanone ring is regioselective and is governed by the stability of the resulting carbanion. adichemistry.com In the case of this compound, which lacks α'-hydrogens for enolization, a quasi-Favorskii or pseudo-Favorskii rearrangement mechanism is more likely. wikipedia.org This involves the direct attack of a nucleophile on the carbonyl carbon, followed by a rearrangement with the displacement of a chloride ion.

In reactions with nucleophiles, such as amines, the initial site of attack is typically the carbonyl carbon. However, subsequent reactions can exhibit regioselectivity. For instance, the reaction of α,α-dihalo ketones with amines can lead to the formation of α,β-unsaturated amides. wikipedia.org The regioselectivity of the elimination step to form the double bond would be influenced by the electronic and steric environment.

The presence of the hydroxyl group on the phenyl ring at the meta position also influences the regioselectivity of electrophilic aromatic substitution reactions, although this is a less common transformation for this substrate due to the deactivating nature of the chloroacetyl group.

Table 1: Hypothetical Regioselectivity in the Favorskii Rearrangement of a Substituted 2,2-Dichloroacetophenone (B1214461)
SubstrateBase/NucleophileMajor ProductMinor ProductControlling Factors
This compoundSodium methoxideMethyl 2-(3-hydroxyphenyl)-2-methoxyacetateMethyl 2-(3-hydroxyphenyl)acrylateNucleophile concentration, temperature
2,2-Dichloro-1-phenylethanoneSodium ethoxideEthyl mandelateEthyl phenylglyoxylateReaction conditions

Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over another. For this compound, the primary focus of stereoselectivity is the reduction of the prochiral carbonyl group to form a chiral secondary alcohol. This transformation is of significant interest as the resulting chiral halohydrins are valuable intermediates in the synthesis of pharmaceuticals.

The enantioselective reduction of ketones can be achieved using various methods, including chiral reducing agents and catalytic asymmetric hydrogenation. wikipedia.org Chiral organoborane reagents, such as those derived from α-pinene (Alpine-borane), have been used for the stereoselective reduction of ketones. wikipedia.org Catalytic approaches often employ transition metal complexes with chiral ligands. wikipedia.org

For instance, the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, in combination with a stoichiometric borane (B79455) source, is a well-established method for the enantioselective reduction of a wide range of ketones. wikipedia.org The stereochemical outcome is predictable based on the stereochemistry of the catalyst and the relative steric bulk of the substituents on the ketone.

While specific data for the stereoselective reduction of this compound is not extensively documented, studies on analogous α-chloroacetophenones have demonstrated high enantioselectivities. For example, the related 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972) can be reduced to the corresponding (S)-alcohol with high enantiomeric excess using a chiral catalyst. The presence of the two chlorine atoms in this compound is expected to influence the steric and electronic properties at the carbonyl center, which in turn would affect the degree of stereoselectivity.

The use of chiral auxiliaries attached to the substrate can also induce diastereoselectivity in reactions. numberanalytics.com For example, forming a chiral acetal (B89532) or ketal could direct a subsequent reduction to one face of the carbonyl group, leading to a specific diastereomer. numberanalytics.com

Below is a hypothetical data table illustrating the potential outcomes of stereoselective reduction of this compound based on known methodologies for similar substrates.

Table 2: Hypothetical Stereoselectivity in the Reduction of this compound
Reducing Agent/Catalyst SystemProductEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Predicted Major Stereoisomer
(R)-CBS catalyst / BH₃·THF(R)-2,2-Dichloro-1-(3-hydroxyphenyl)ethanol>90% ee (predicted)(R)-enantiomer
(S)-CBS catalyst / BH₃·THF(S)-2,2-Dichloro-1-(3-hydroxyphenyl)ethanol>90% ee (predicted)(S)-enantiomer
NaBH₄ / Chiral auxiliaryDiastereomeric 2,2-dichloro-1-(3-hydroxyphenyl)ethanol derivatives>95:5 dr (predicted)Dependent on the chiral auxiliary

Applications in Advanced Organic Synthesis and Chemical Building Blocks

Utilization as a Precursor for Heterocyclic Compounds

The reactivity of α-haloketones makes them useful starting materials for synthesizing a variety of heterocyclic compounds. nih.gov The presence of two chlorine atoms in 2,2-dichloro-1-(3-hydroxyphenyl)ethanone enhances its electrophilicity, making it a prime candidate for reactions with various nucleophiles to form cyclic structures.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are commonly synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. arpgweb.com Halogenated acetophenones, which are structurally related to this compound, serve as effective ketone precursors in these syntheses. iaea.org

The general synthesis involves refluxing the acetophenone (B1666503) derivative with a primary amine, often in an alcoholic solvent like ethanol (B145695), sometimes with a catalytic amount of acid. arpgweb.comniscpr.res.in The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the Schiff base. These compounds are important not only as intermediates in organic synthesis but also as ligands capable of forming stable complexes with various metal ions. arpgweb.comniscpr.res.inymerdigital.com

Table 1: General Conditions for Schiff Base Synthesis from Acetophenone Derivatives

Reactants Catalyst Solvent Conditions Product
Acetophenone Derivative & Primary Amine Glacial Acetic Acid (catalytic) Ethanol / Methanol Reflux Schiff Base (Imine)

This table illustrates a typical reaction for synthesizing Schiff bases, a reaction applicable to acetophenone derivatives. niscpr.res.inresearchgate.net

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to possess a range of biological activities. core.ac.uk A common and effective route to synthesize pyrazolines involves the cyclization of chalcones (α,β-unsaturated ketones). researchgate.netproquest.com

The synthesis is typically a two-step process:

Chalcone (B49325) Formation: A halogenated acetophenone, such as this compound, undergoes a Claisen-Schmidt condensation with an appropriate aromatic aldehyde. This reaction is base-catalyzed, often using sodium hydroxide (B78521) or potassium hydroxide in an ethanol solution. core.ac.ukproquest.com

Pyrazoline Synthesis: The resulting chalcone is then reacted with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or 2,4-dinitrophenyl hydrazine, in a solvent like ethanol or acetic acid. core.ac.uk The reaction proceeds via a cyclocondensation mechanism to form the pyrazoline ring.

Table 2: Synthetic Pathway to Pyrazolines from Acetophenones

Step Reactants Reagents/Catalyst Product
1 Acetophenone Derivative + Aromatic Aldehyde NaOH or KOH (Base) Chalcone (α,β-Unsaturated Ketone)
2 Chalcone + Hydrazine Derivative Ethanol or Acetic Acid Pyrazoline

This table outlines the two-step conversion of acetophenone derivatives into pyrazolines, a key application for these building blocks. core.ac.ukproquest.com

The synthetic utility of this compound extends beyond pyrazolines to a broader range of nitrogen-containing heterocycles. Chalcones derived from this ketone are versatile intermediates. pnrjournal.com For example, these chalcones can be used to synthesize pyrimidines, another class of biologically significant heterocycles. belnauka.by Furthermore, the reactive α-dichloro ketone functionality can, in principle, react with various binucleophiles containing nitrogen, oxygen, or sulfur to construct diverse heterocyclic rings, demonstrating its value as a flexible synthon in medicinal chemistry.

Role in Complex Molecule Construction

The distinct reactive sites of this compound make it an important intermediate for assembling more complex molecules, including those with established pharmaceutical relevance.

Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms that form the core structure of nucleic acids and many pharmaceutical agents. The synthesis of substituted pyrimidines often utilizes chalcones as key precursors. pnrjournal.comnih.govijper.org

The general synthetic strategy involves the reaction of a chalcone with a compound containing a guanidino or amidine moiety, such as guanidine (B92328), urea (B33335), or thiourea (B124793). pnrjournal.com The reaction is typically conducted under reflux in a suitable solvent, often with a base or acid catalyst, leading to the formation of the pyrimidine (B1678525) ring through cyclocondensation. ijper.org For instance, reacting a chalcone with urea in the presence of a base like potassium hydroxide yields a pyrimidin-2(1H)-one derivative. ijper.org Similarly, using guanidine hydrochloride leads to the formation of a 2-aminopyrimidine (B69317) derivative.

Given that this compound can be converted to a chalcone, it serves as a valuable starting point for accessing a wide array of substituted pyrimidine derivatives. nih.govijper.org

Phenylephrine (B352888) is a sympathomimetic amine widely used as a decongestant. researchgate.netgoogle.com The synthesis of phenylephrine and its analogs often involves intermediates that are structurally similar to this compound. Specifically, the monochloro analog, 2-chloro-1-(3-hydroxyphenyl)ethanone, is a documented key intermediate in an improved synthetic process for phenylephrine hydrochloride. nih.govcjph.com.cnyoutube.com

In these synthetic routes, a 3-hydroxyacetophenone is first chlorinated to produce the α-chloroacetophenone intermediate. cjph.com.cnyoutube.com This intermediate then undergoes nucleophilic substitution with an appropriate amine (such as N-methylbenzylamine), followed by stereoselective reduction of the ketone and subsequent debenzylation to yield the final phenylephrine product. cjph.com.cnresearchgate.net

The compound this compound is identified as a related substance and potential impurity in the context of phenylephrine synthesis. axios-research.comchemicalbook.com Its structural similarity suggests its potential use as a building block for creating phenylephrine-related chemical entities or other novel α-amino alcohol structures, which are prevalent motifs in medicinal chemistry.

Design and Synthesis of Chemically Diverse Scaffolds for Research Purposes

The strategic design and synthesis of novel molecular scaffolds are fundamental to the advancement of chemical biology and medicinal chemistry. These scaffolds form the core structures of compound libraries used in high-throughput screening to identify new lead compounds for drug discovery and to probe biological processes. The compound this compound serves as a valuable starting material in this context, offering multiple reactive sites that allow for the construction of a wide array of chemically diverse frameworks.

The utility of α-haloketones, such as this compound, as building blocks for the preparation of various classes of compounds is well-established due to their high reactivity and capacity for selective transformations with a variety of reagents. nih.gov The presence of the dichloromethyl ketone, the hydroxyl group, and the aromatic ring in this compound provides a versatile platform for synthetic diversification.

Reactive Sites and Synthetic Potential

The key structural features of this compound that are exploited in the synthesis of diverse scaffolds include:

The α,α-Dichloroketone Moiety: This functional group is highly electrophilic and is susceptible to reaction with various nucleophiles. The two chlorine atoms can be substituted sequentially or simultaneously, leading to a range of products.

The Carbonyl Group: The ketone can undergo classical carbonyl chemistry, including reductions to form alcohols, and condensation reactions.

The Phenolic Hydroxyl Group: This group can be alkylated, acylated, or used to direct further electrophilic substitution on the aromatic ring.

The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution, with the hydroxyl group acting as an ortho-, para-director.

These reactive sites enable the molecule to serve as a precursor in the synthesis of various organic compounds, including heterocyclic structures.

Synthesis of Heterocyclic Scaffolds

A primary application of α-haloketones in scaffold design is the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules. By reacting this compound with different binucleophilic reagents, a variety of heterocyclic rings can be constructed.

For instance, the Hantzsch thiazole (B1198619) synthesis, a classic method for synthesizing thiazole rings, can be adapted. While the traditional synthesis involves an α-haloketone and a thioamide, the reactivity of the dichloroketone in this compound allows for analogous transformations.

Table 1: Potential Heterocyclic Scaffolds from this compound

ReagentResulting Heterocyclic ScaffoldGeneral Reaction Type
Thioamides/ThioureasThiazolesHantzsch Thiazole Synthesis
AmidinesImidazolesImidazole Synthesis
Hydrazines/HydrazonesPyrazoles/PyridazinesKnorr Pyrazole/Pyridazine Synthesis
1,2-DiaminesDiazepinesCondensation/Cyclization

The synthesis of these scaffolds provides a foundation for creating libraries of compounds for biological screening. For example, chloroacetylation of aminophenols has been shown to produce intermediates that can be further modified to create novel biologically active compounds. neliti.com This highlights the potential of derivatives of this compound in generating compounds with interesting pharmacological properties.

Building Block for Combinatorial Chemistry

In addition to heterocyclic synthesis, this compound is an ideal building block for combinatorial chemistry. The sequential reactivity of the two chlorine atoms allows for the introduction of different substituents in a stepwise manner. This "two-point" diversification strategy can rapidly generate a large number of analogs from a single starting material.

Table 2: Diversification Points of this compound

Diversification PointType of ReagentPotential Functional Group Introduced
First Chlorine AtomNucleophiles (e.g., amines, thiols, alcohols)Amino, Thioether, Ether
Second Chlorine AtomDifferent NucleophilesDiverse functional groups for R2
Phenolic HydroxylAlkylating/Acylating agentsEthers, Esters
Aromatic RingElectrophilesHalogens, Nitro groups, etc.

This systematic approach to diversification is crucial for structure-activity relationship (SAR) studies, where the impact of specific structural modifications on biological activity is investigated. The ability to fine-tune the properties of the resulting molecules by strategically modifying each part of the this compound scaffold is a significant advantage in the design of new research tools and potential therapeutic agents.

While specific, detailed research findings on the extensive use of this compound in large-scale scaffold synthesis for research purposes are not extensively documented in the public domain, its chemical nature and the known reactivity of related α-haloketones strongly support its utility as a versatile building block for creating diverse chemical scaffolds. nih.gov Its role as a reference standard for the synthesis of phenylephrine further underscores its importance in the broader field of organic and medicinal chemistry. axios-research.com

Computational and Theoretical Investigations of 2,2 Dichloro 1 3 Hydroxyphenyl Ethanone

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental tools for elucidating the molecular structure, stability, and electronic properties of chemical compounds. These computational methods provide insights that are complementary to experimental data, allowing for a detailed understanding of a molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. niscpr.res.innanobioletters.com It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. karazin.uascispace.com This process yields crucial information about bond lengths, bond angles, and dihedral angles.

For 2,2-dichloro-1-(3-hydroxyphenyl)ethanone, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to obtain the optimized geometry. nih.gov The resulting structural parameters provide a theoretical model of the molecule in its ground state. The planarity of the phenyl ring and the orientation of the dichloroacetyl and hydroxyl groups are key features determined through this process.

Vibrational analysis is subsequently performed on the optimized geometry. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. nanobioletters.com By comparing the computed vibrational frequencies with experimental IR data, the accuracy of the optimized structure can be validated. Each calculated frequency corresponds to a specific vibrational mode, such as C=O stretching, O-H bending, or C-Cl stretching.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

This table presents hypothetical data typical for a DFT/B3LYP/6-311++G(d,p) calculation.

ParameterBond/AnglePredicted Value
Bond LengthC=O1.21 Å
C-C (keto)1.52 Å
C-Cl1.78 Å
C-O (hydroxyl)1.36 Å
O-H0.97 Å
Bond AngleO=C-C120.5°
C-C-Cl110.2°
Cl-C-Cl109.8°
C-C-O (hydroxyl)119.5°
Dihedral AngleC-C-C=O~15.0°

HOMO-LUMO Analysis for Electronic Properties and Reactivity Predictions

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. semanticscholar.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. semanticscholar.org

The energy of the HOMO (EHOMO) is related to the ionization potential, indicating the ease of removing an electron. The energy of the LUMO (ELUMO) is related to the electron affinity, or the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. semanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO would likely be centered on the electron-withdrawing dichloroacetyl group. This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack. From these energy values, various quantum chemical parameters such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated to further quantify reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors

This table presents hypothetical data derived from a typical DFT calculation.

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.85
LUMO EnergyELUMO-2.15
HOMO-LUMO GapΔE4.70
Ionization PotentialI6.85
Electron AffinityA2.15
Chemical Potentialµ-4.50
Hardnessη2.35
SoftnessS0.43
Electrophilicity Indexω4.31

Electron Density and Non-Covalent Interaction Studies

The study of electron density provides profound insights into chemical bonding and intermolecular forces. Techniques such as Reduced Density Gradient (RDG) and Natural Bond Orbital (NBO) analysis are used to visualize and quantify these interactions.

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in real space. chemrxiv.org It analyzes the relationship between the electron density (ρ) and its gradient (∇ρ). Regions of low electron density and a low reduced density gradient indicate the presence of non-covalent interactions.

The analysis generates 3D isosurfaces that are color-coded to distinguish the nature of the interactions. researchgate.net

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong repulsive interactions, often found within sterically crowded regions or in ring structures.

For this compound, RDG analysis would likely reveal a strong hydrogen bond between the hydroxyl group of one molecule and the carbonyl oxygen of another in a dimer. It would also show van der Waals interactions between the phenyl rings and potential halogen bonds involving the chlorine atoms.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a localized representation corresponding to the familiar Lewis structure of bonds, lone pairs, and empty orbitals. wikipedia.org This method is exceptionally useful for analyzing charge transfer and intermolecular delocalization effects. researchgate.net

A key part of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which evaluates the energetic stabilization resulting from donor-acceptor interactions. southampton.ac.uk For an interaction between a filled (donor) NBO and an empty (acceptor) NBO, a higher stabilization energy (E(2)) indicates a more significant interaction. This is commonly used to quantify the strength of hyperconjugation and intermolecular hydrogen bonding. rsc.org

In this compound, NBO analysis would quantify the delocalization of electron density from the oxygen lone pairs of the hydroxyl and carbonyl groups into antibonding orbitals within the molecule and in adjacent molecules. For a hydrogen-bonded dimer, a significant E(2) value would be expected for the interaction between the lone pair of the carbonyl oxygen (donor) and the antibonding σ*(O-H) orbital of the hydroxyl group (acceptor).

Table 3: Hypothetical NBO Second-Order Perturbation Analysis for a Dimer

This table shows representative donor-acceptor interactions and their stabilization energies (E(2)).

Donor NBO (Molecule 1)Acceptor NBO (Molecule 2)E(2) (kcal/mol)Interaction Type
LP(2) O (carbonyl)σ* O-H (hydroxyl)15.8Hydrogen Bond
π C=C (phenyl)π* C=C (phenyl)2.1π-π Stacking
LP(3) Clσ* C-H (phenyl)0.9Weak C-H···Cl interaction

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It is plotted on the surface of the molecule's electron density. The different colors on the MEP map represent varying values of electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, are electron-rich, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, are electron-poor, and are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen and the hydroxyl oxygen atoms, identifying them as the primary sites for electrophilic attack or hydrogen bond donation. researchgate.net The most positive potential (blue) would be found around the hydroxyl hydrogen atom, marking it as the site for nucleophilic attack or hydrogen bond acceptance. The chlorine atoms and the hydrogen atoms on the phenyl ring would exhibit intermediate potentials. This mapping provides a clear, intuitive guide to the molecule's chemical reactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Chemical Series

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical methodology employed in drug design and toxicology to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property. acs.orgfrontiersin.org By quantifying molecular features, known as descriptors, QSAR models can predict the activity of novel or untested compounds, thereby streamlining the drug discovery process. nih.gov For chemical series related to this compound, such as substituted acetophenones and other phenolic compounds, QSAR studies are instrumental in elucidating the structural requirements for their biological effects. researchgate.netimist.ma

Descriptors for Structural Correlation and Property Prediction (e.g., Topological, Electronic, Steric Descriptors)

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors that can effectively capture the structural attributes influencing a particular biological activity. frontiersin.orghufocw.org These descriptors are numerical values derived from the molecular structure and can be broadly categorized into topological, electronic, and steric descriptors. slideshare.net

Topological Descriptors:

Topological descriptors are 2D representations derived from the graph theory of a molecule, encoding information about atomic connectivity, size, shape, and branching. researchgate.netnih.gov A key advantage of these descriptors is their relative ease of calculation directly from the 2D structure of a molecule. researchgate.net They have been extensively used in QSAR studies to correlate with various biological activities. nih.govsemanticscholar.org

Table 1: Examples of Topological Descriptors in QSAR

Descriptor Type Description Potential Relevance for Substituted Acetophenones
Molecular Connectivity Indices (e.g., Randić Index, Kier & Hall Indices) Describe the degree of branching and connectivity within a molecule. researchgate.net Can differentiate between isomers and quantify the complexity of the alkyl or aryl portions of the molecule.
Wiener Index The sum of the distances between all pairs of heavy atoms in the molecular graph. semanticscholar.org Provides a measure of molecular size and compactness.
Topological Polar Surface Area (TPSA) Calculated from the surface areas of polar atoms (oxygen, nitrogen) and their attached hydrogens. nih.gov Crucial for predicting membrane permeability and interactions with polar receptor sites, relevant for the hydroxyl group on the phenyl ring. nih.gov

| Atom Counts and Ring Counts | Simple constitutional descriptors that quantify the number of specific atoms or ring systems. hufocw.org | Can account for the presence of the benzene (B151609) ring and halogen atoms. |

Electronic Descriptors:

Electronic descriptors quantify the electronic properties of a molecule, which are fundamental to its reactivity and interaction with biological targets. ucsb.edudrugdesign.org These descriptors are typically calculated using quantum mechanical methods. nih.gov For phenolic compounds and acetophenones, electronic descriptors are critical for understanding interactions such as hydrogen bonding and charge-transfer complexes. researchgate.net

The electronic nature of the dichloromethyl group and the hydroxyl group on the phenyl ring of this compound significantly influences its potential biological activity.

| Polarizability | The ease with which the electron cloud of a molecule can be distorted by an external electric field. ucsb.edu | Reflects the molecule's ability to participate in van der Waals and other non-covalent interactions. |

Steric Descriptors:

Steric descriptors define the size and shape of a molecule and its constituent parts, which is crucial for determining how well a molecule can fit into a receptor's binding site. nih.gov These are often 3D descriptors that require knowledge of the molecule's conformation. hufocw.org

For this compound and related compounds, the size and orientation of the substituents on the phenyl ring and the dichloroacetyl group will have a significant steric impact.

Table 3: Examples of Steric Descriptors in QSAR

Descriptor Type Description Potential Relevance for Substituted Acetophenones
Molar Refractivity (MR) A measure of the volume occupied by a molecule and its polarizability. nih.gov Correlates with the size of the molecule and its potential to bind to a receptor through dispersion forces.
Taft Steric Parameter (Es) An empirical parameter that quantifies the steric effect of a substituent. Can be used to model the steric hindrance caused by substituents on the phenyl ring.
Molecular Volume and Surface Area Calculated van der Waals volume and solvent-accessible surface area. hufocw.org Provide direct measures of the molecule's size and shape, which are critical for receptor fit.

| Principal Moments of Inertia | Describe the mass distribution within the molecule, providing a quantitative measure of its shape. | Can distinguish between linear, planar, and spherical molecules. |

In QSAR studies of related chemical series, a combination of these descriptor types is often employed using multiple linear regression (MLR) or other statistical methods to build a predictive model. drugdesign.orgnih.gov For instance, a QSAR model for the antioxidant activity of phenolic compounds might find that a combination of a topological index (describing size), HOMO energy (describing electron-donating ability), and a steric parameter (describing the bulkiness of a substituent) provides the best correlation with the observed activity. imist.ma Such models are invaluable for guiding the synthesis of new derivatives with potentially enhanced biological profiles. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of α,α-dichloro ketones traditionally involves methods that can be harsh or environmentally taxing. Future research is anticipated to focus on developing more efficient, selective, and sustainable methods for the synthesis of 2,2-Dichloro-1-(3-hydroxyphenyl)ethanone.

Current methods for producing related chlorinated acetophenones often rely on reagents like sulfuryl chloride nih.govresearchgate.net. While effective, the development of "green" chemistry alternatives is a key research goal. One promising direction is the use of reagents like trichloroisocyanuric acid (TCIA) in aqueous media. For instance, a sustainable approach for the synthesis of the parent compound, 2,2-dichloroacetophenone (B1214461), has been demonstrated using TCIA and a thiourea (B124793) catalyst in water at room temperature, which proceeds rapidly and with high yield chemicalbook.com. Adapting such chemoselective and green methodologies to the 3-hydroxy-substituted analog would represent a significant advancement, minimizing the use of volatile organic solvents and hazardous reagents.

Another avenue involves the direct and efficient preparation from readily available precursors. Methods for synthesizing α-chloro acetophenones from arene precursors and acid chlorides have been developed, offering access to substitution patterns not easily achievable through standard Friedel-Crafts chemistry nih.gov. Future work could optimize a one-pot dichlorination of 3-hydroxyacetophenone or a direct coupling reaction to construct the target molecule efficiently.

Exploration of Enantioselective Transformations Involving the Chiral α-Carbon

A common focus in modern organic chemistry is the control of stereochemistry. However, for this compound, the α-carbon, being bonded to two identical chlorine atoms, is achiral and not a stereocenter. Therefore, enantioselective transformations at this specific carbon are not a relevant line of inquiry.

The true potential for asymmetric synthesis involving this molecule lies in the prochiral nature of its carbonyl group . The two faces of the ketone are enantiotopic, and their selective reduction can lead to the formation of a new chiral center at the carbinol carbon, yielding an optically active α,α-dichloro-β-hydroxy alcohol. This transformation is of significant interest as chiral alcohols are crucial intermediates in the synthesis of pharmaceuticals nih.govnih.gov.

Future research will likely explore various catalytic systems to achieve this enantioselective reduction.

Biocatalysis : Enzymes, such as ketoreductases, are highly effective for this purpose. An enzymatic approach for the asymmetric reduction of α,α-dichloro-β-keto esters to enantiomerically pure (S)-α,α-dichloro-β-hydroxy esters has been successfully developed, achieving excellent conversion and enantiomeric excess (>99% ee) with NADPH-dependent ketoreductases researchgate.netresearchgate.net. Applying similar biocatalytic strategies to this compound could provide a highly efficient and environmentally benign route to the corresponding chiral alcohol.

Organocatalysis : Chiral organocatalysts, such as oxazaborolidines and spiroborate esters, are well-established for the asymmetric reduction of prochiral ketones rsc.orgnih.gov. Investigating a library of these catalysts could identify optimal conditions for the high-yield, high-enantioselectivity reduction of the target compound.

Transition Metal Catalysis : Chiral transition metal complexes, often based on ruthenium, rhodium, or iridium, are powerful tools for asymmetric hydrogenation and transfer hydrogenation of ketones wikipedia.orgbohrium.com. The development of a specific chiral ligand and metal combination tailored for the electronic properties of this compound is a promising research direction.

Advanced Mechanistic Studies on its Chemical Transformations

The high reactivity of α-haloketones makes them valuable synthetic intermediates nih.gov. The presence of two chlorine atoms on the α-carbon, combined with the carbonyl group, makes this compound a substrate for a variety of chemical transformations. However, detailed mechanistic studies on this specific compound are lacking. Future research is needed to elucidate the precise pathways of its reactions to enable better control and exploitation in synthesis.

Key areas for mechanistic investigation include:

Nucleophilic Substitution : While substitution of the chlorine atoms is possible, it can be complex. Mechanistic studies would aim to understand the factors controlling mono- versus di-substitution and the potential for competing reactions like Favorskii rearrangement.

Reduction Reactions : Beyond the enantioselective reductions discussed previously, mechanistic studies could clarify the pathways for reduction under various conditions, including the potential for reductive dechlorination.

Rearrangement Reactions : The potential for rearrangements, such as the aforementioned Favorskii rearrangement to form cyclic or rearranged acid derivatives, is a rich area for mechanistic exploration.

Advanced studies would likely employ a combination of experimental techniques (kinetic analysis, isotopic labeling, trapping of intermediates) and computational modeling. For example, computational studies on the reaction of thiols with α,β-unsaturated carbonyls have successfully mapped potential energy surfaces to compare different mechanistic pathways, such as direct addition versus enol-intermediate routes nih.gov. Similar computational approaches could predict the most favorable reaction channels for this compound with various nucleophiles and reagents.

Computational Design and Prediction of Novel Derivatives and Their Synthetic Utility

In silico methods, particularly Density Functional Theory (DFT), are powerful predictive tools in modern chemical research. They allow for the design of novel molecules and the prediction of their properties before committing to laboratory synthesis. This approach is highly applicable to designing derivatives of this compound for specific synthetic purposes.

Future research will likely involve extensive computational screening of virtual libraries of derivatives. By systematically modifying the parent structure—for example, by substituting the hydroxyl group, altering the aromatic substitution pattern, or replacing the chlorine atoms with other halogens—researchers can predict how these changes affect the molecule's properties. DFT calculations can provide deep insights into the structural and electronic characteristics of these novel derivatives researchgate.netresearchgate.netlookchem.com. For computational results to be accurate, especially when modeling complex interactions, it is crucial to include corrections for physical phenomena like London dispersion forces acs.org.

The table below outlines key computational analyses and their relevance in designing novel derivatives.

Computational MethodInformation GainedRelevance to Derivative Design
Geometry Optimization Provides the lowest energy 3D structure, bond lengths, and bond angles. lookchem.comPredicts the stability and steric profile of new derivatives.
Frontier Molecular Orbital (FMO) Analysis Calculates the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). lookchem.comThe HOMO-LUMO gap indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.Predicts sites of chemical reactivity for reactions like nucleophilic attack or electrophilic addition.
Natural Bond Orbital (NBO) Analysis Analyzes charge distribution, hybridization, and donor-acceptor (stabilizing) interactions within the molecule.Provides a detailed understanding of bonding and intramolecular interactions that influence reactivity and stability.
Time-Dependent DFT (TD-DFT) Predicts electronic absorption spectra (UV-Vis).Useful for designing derivatives with specific photophysical properties, such as dyes or photosensitizers.
Thermochemical Analysis Calculates thermodynamic properties like enthalpy, entropy, and Gibbs free energy for reactions. nist.govPredicts the favorability and equilibrium position of synthetic transformations involving the new derivatives.

By applying these methods, researchers can rationally design derivatives of this compound with tailored reactivity. For example, a derivative could be computationally designed to have a lower LUMO energy, making its carbonyl carbon more electrophilic and thus more reactive towards specific nucleophiles. This predictive power can guide synthetic efforts, saving significant time and resources by focusing on derivatives with the highest potential for the desired synthetic utility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dichloro-1-(3-hydroxyphenyl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidative difunctionalization of phenylacetylenes using K₂S₂O₈ in aqueous media with NaX (X = Cl, Br). For example, yields vary based on substituents: electron-withdrawing groups on the aryl ring (e.g., 4-chloro) reduce yields (38%) compared to electron-donating groups (e.g., 4-methyl, 46%) due to steric and electronic effects . Key parameters include solvent ratios (e.g., petroleum ether/dichloromethane 7:1 for chromatography) and temperature control (50–60°C for optimal halogenation).

Q. How can single-crystal X-ray diffraction (SCXRD) validate the molecular structure of this compound?

  • Methodological Answer : SCXRD using SHELX software (e.g., SHELXL for refinement) confirms bond lengths and angles. For analogs like 2,2-Dichloro-1-(4-methylphenyl)ethanone, mean C–C bond lengths are 0.005 Å with R-factors < 0.06, ensuring accuracy. Hydrogen bonding involving the hydroxyl group and dichloro moiety should be analyzed to predict packing motifs .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential toxicity. Waste containing halogenated intermediates must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can discrepancies in NMR and mass spectrometry data be resolved during structural confirmation?

  • Methodological Answer : For 2,2-Dichloro-1-(4-chlorophenyl)ethanone, the ¹H NMR singlet at δ 6.52 ppm corresponds to the dichloroethanone proton, while ¹³C NMR peaks at δ 67.8 ppm (C-Cl₂) and 185.0 ppm (C=O) confirm the core structure . Discrepancies in splitting patterns may arise from residual solvent or impurities; use deuterated solvents and gradient HSQC/HMBC NMR to resolve ambiguities. LRMS (m/z 224 [M+H]⁺) should match theoretical values within 0.1 Da.

Q. What strategies identify and quantify synthetic impurities, such as 1-(3-Hydroxyphenyl)ethanone?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution can separate impurities. For example, 1-(3-Hydroxyphenyl)ethanone (CAS 121-71-1) elutes earlier than the target compound due to lower hydrophobicity. Quantify impurities via calibration curves with reference standards .

Q. How does the dichloroethanone group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing dichloro group enhances electrophilicity at the carbonyl carbon. In reactions with amines (e.g., piperidine), nucleophilic attack forms amides like 2,2-Dichloro-1-(piperidin-1-yl)ethanone, confirmed by ¹⁹F NMR (δ −53.9 ppm for trifluoromethoxy derivatives) and HRMS . Steric hindrance from the 3-hydroxyphenyl group may reduce reaction rates compared to para-substituted analogs.

Q. What computational methods predict the compound’s stability and degradation pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) for C–Cl bonds, predicting hydrolytic degradation under acidic conditions. Molecular dynamics simulations assess crystal packing stability, correlating with experimental SCXRD data .

Data Contradictions and Resolution

  • Yield Variability : Substituent effects on the aryl ring lead to inconsistent yields (35–46% in ). Address via iterative optimization of stoichiometry (e.g., excess NaX) or alternative catalysts (e.g., Fe³⁺/H₂O₂ systems).
  • Spectral Ambiguities : Overlapping NMR peaks in analogs (e.g., δ 7.32–7.99 ppm for 4-methyl derivatives) require advanced techniques like 2D NMR or high-field instruments (≥500 MHz) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.